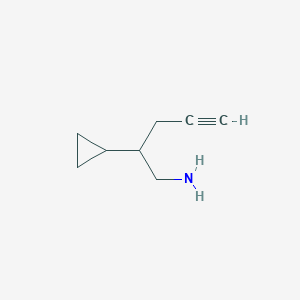

2-Cyclopropylpent-4-yn-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

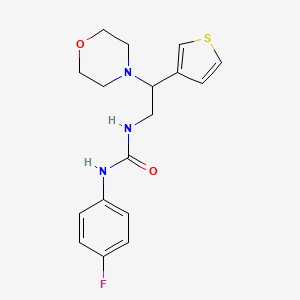

The molecular structure of “2-Cyclopropylpent-4-yn-1-amine” can be deduced from its name. It likely consists of a cyclopropyl group attached to the second carbon of a pent-4-yn-1-amine. The pent-4-yn-1-amine would consist of a five-carbon chain with a triple bond on the fourth carbon and an amine group on the first carbon .Aplicaciones Científicas De Investigación

Enantioselective Catalysis and Cyclization

Racemic and Tropos BIPHEP Ligands for Rh(I)-Complexes

These complexes demonstrate high enantioselectivity in ene-type cyclization of 1,6-enynes, influenced by the chirally flexible or rigid nature of the BIPHEP-Rh complexes, which can be controlled by the complexed amines. This process highlights the application of cyclopropyl-containing ligands in asymmetric synthesis, contributing to the development of novel enantiomerically enriched molecules (Mikami, Kataoka, Yusa, & Aikawa, 2004).

Hydroamination and Cyclopropanation

Diastereo- and Enantioselective Hydroamination

This process synthesizes polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes. It's crucial for generating bioactive compounds with complex cycloalkane units, showcasing the utility of cyclopropyl groups in achieving high stereocontrol (Feng, Hao, Liu, & Buchwald, 2019).

Photoredox Catalysis

Photoredox-catalyzed Oxo-amination

This method involves the ring-opening oxo-amination of aryl cyclopropanes, facilitating the construction of β-amino ketone derivatives. It exemplifies the use of cyclopropyl groups in modern organic synthesis for generating diverse molecular frameworks (Ge, Wang, Xing, Ma, Walsh, & Feng, 2019).

Cyclopropylation Reactions

Chan-Lam Cyclopropylation of Phenols and Azaheterocycles

This scalable reaction forms cyclopropane-heteroatom linkages, crucial in medicinal chemistry for their unique features and high stability. It represents a strategic approach for synthesizing cyclopropyl aryl ethers and amine derivatives, highlighting the cyclopropyl group's importance in drug development (Derosa, O'Duill, Holcomb, Boulous, Patman, Wang, Tran-Dube, McAlpine, & Engle, 2018).

Biobased Amines and Polymers

Biobased Amines for Material Chemistry

Cyclopropyl-containing amines are explored for synthesizing polymers, given their high reactivity and role as monomers in creating polyamides and other materials. This research signifies the cyclopropyl group's potential in developing sustainable, biobased polymers for various applications (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Propiedades

IUPAC Name |

2-cyclopropylpent-4-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-3-8(6-9)7-4-5-7/h1,7-8H,3-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVPAUOOQWEWJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CN)C1CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B2831094.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2831098.png)

![2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-3,5-bis(trifluoromethyl)pyridine](/img/structure/B2831104.png)

![Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate](/img/structure/B2831108.png)

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831110.png)

![5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2831111.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2831114.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2831117.png)